(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine
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Overview
Description
The compound “(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine” is a complex organic molecule that features a morpholine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the imidazole ring.
- Introduction of the benzyl and 2-methylpropylsulfonyl groups.
- Formation of the morpholine ring.
- Coupling of the imidazole and morpholine moieties.
Each step would require specific reagents and conditions, such as:
Imidazole formation: Using reagents like glyoxal, ammonia, and formaldehyde.
Substitution reactions: Employing benzyl halides and sulfonyl chlorides.
Morpholine synthesis: Utilizing diethanolamine and acid catalysts.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products would depend on the specific reactions, but could include:
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alcohols or amines.
Substitution products: Various substituted imidazole or morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, such as acting as an inhibitor or modulator of biological pathways.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine: can be compared with other substituted morpholine or imidazole derivatives.
Uniqueness
- The unique combination of functional groups and stereochemistry might confer specific biological activity or chemical reactivity, distinguishing it from other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c1-16(2)15-28(25,26)21-22-10-20(14-23-11-17(3)27-18(4)12-23)24(21)13-19-8-6-5-7-9-19/h5-10,16-18H,11-15H2,1-4H3/t17-,18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDBOUCJAPAGY-HDICACEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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